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3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B089699
CAS No.: 1046-56-6
M. Wt: 310.4 g/mol
InChI Key: OTMYLOBWDNFTLO-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazine (B1199460) Derivatives in Chemical Research

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms. This structural motif is a key component in a wide array of organic molecules that exhibit a diverse range of chemical and biological activities. ijpsr.info In the realm of medicinal chemistry, 1,2,4-triazine derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antifungal, and antiviral agents. ijpsr.infoeurekaselect.com Their broad spectrum of biological activity has made them a focal point for the design and synthesis of novel therapeutic compounds. ijpsr.infonih.gov

Beyond their medicinal applications, 1,2,4-triazines are valuable in materials science and coordination chemistry. Their ability to act as ligands, molecules that bind to a central metal atom, allows for the formation of a vast number of coordination complexes with unique electronic and photophysical properties. This has led to their use in the development of dyes, pesticides, and functional materials. eurekaselect.com The versatility of the 1,2,4-triazine core, which allows for substitution at various positions, enables chemists to fine-tune the properties of the resulting molecules for specific applications.

Role of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Versatile Ligand

This compound, also known as PDT, is a prominent member of the 1,2,4-triazine family. cymitquimica.comrlavie.com Its structure, featuring a pyridine (B92270) ring attached to the triazine core and two phenyl groups, gives it a bipyridine-like character that is highly effective in coordinating with metal ions. mdpi.com This chelating ability, where the ligand can form multiple bonds with a single metal atom, results in the formation of stable metal complexes.

The coordination of PDT to metal centers such as copper(I), silver(I), and copper(II) has been well-documented. mdpi.com For instance, in the presence of a diphosphine ligand, PDT readily coordinates with Cu(I) and Ag(I) to form dinuclear complexes. mdpi.com Spectroscopic and X-ray diffraction studies of these complexes reveal that the diimine site of the PDT ligand is responsible for this coordination. mdpi.com The resulting complexes often exhibit interesting photophysical properties, including charge-transfer electron excitation bands. mdpi.com

The utility of PDT extends to analytical chemistry, where it has been employed as a chromogenic-extraction reagent for the spectrophotometric determination of iron in various acidic solutions. chemicalbook.com Furthermore, it serves as a precolumn derivatizing reagent in high-performance liquid chromatography (HPLC) for the detection of Fe(II). chemicalbook.com

Historical Context and Evolution of Research on This Class of Compounds

Research into 1,2,4-triazines has a rich history, with a significant focus on their synthesis and biological evaluation. Over the years, numerous synthetic methods have been developed to access a wide variety of 1,2,4-triazine derivatives, including N-oxides and fused systems. nih.gov These efforts have been driven by the consistent discovery of potent biological activities within this class of compounds. ijpsr.info

The exploration of 1,2,4-triazines as ligands in coordination chemistry has also evolved significantly. Initially, the focus was on understanding their fundamental coordination behavior with various metal ions. More recently, research has shifted towards designing and synthesizing 1,2,4-triazine-based ligands for specific applications, such as in catalysis, sensing, and molecular materials.

The study of this compound and its analogs fits within this broader context. The initial interest in such compounds was often tied to their potential biological activities. For example, the parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine (B183220), was identified as an antagonist of the adenosine (B11128) A₂A receptor, a target for treating Parkinson's disease. nih.govacs.org This discovery spurred further investigation into the structure-activity relationships of this chemical series. nih.govacs.org The synthesis of PDT itself can be achieved through a multi-step reaction starting from 2-cyanopyridine (B140075). chemicalbook.com The continued exploration of PDT and related 1,2,4-triazine derivatives promises to yield further advancements in both medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N4 B089699 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine CAS No. 1046-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine
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InChI

InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H
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InChI Key

OTMYLOBWDNFTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H14N4
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DSSTOX Substance ID

DTXSID8061428
Record name 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-
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Molecular Weight

310.4 g/mol
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CAS No.

1046-56-6
Record name 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
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Synthetic Methodologies and Chemical Modifications

Synthetic Routes for 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT/dppt)

The construction of the PDT ligand is primarily achieved through condensation reactions that form the 1,2,4-triazine (B1199460) ring. These routes are characterized by the strategic selection of precursors that contain the necessary pyridine (B92270) and diphenyl fragments.

One of the established synthetic pathways to PDT begins with 2-cyanopyridine (B140075). chemicalbook.com This method involves a multi-step reaction sequence. The initial step typically involves the reaction of 2-cyanopyridine with hydrazine (B178648) hydrate (B1144303) in ethanol. This reaction is conducted over a period of 16 hours at temperatures ranging from 0 to 40 °C. The intermediate formed then undergoes a subsequent reaction in tetrahydrofuran (B95107) for another 16 hours at 66 °C to yield the final this compound product. chemicalbook.com

A common and effective method for synthesizing the 1,2,4-triazine ring involves the condensation of an α-dicarbonyl compound with an amidrazone or a related hydrazine derivative. In the case of PDT and its analogues, diphenylethanedione (more commonly known as benzil) serves as the α-dicarbonyl component, providing the two phenyl substituents at the 5 and 6 positions of the triazine ring. nih.gov

The synthesis of a related isomer, 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, illustrates this principle clearly. In this synthesis, (3-pyridylcarbonyl)hydrazine is reacted with benzil (B1666583) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.gov The mixture is heated using microwave irradiation, leading to the formation of the desired triazine. A similar strategy is employed for the 2-pyridyl isomer (PDT), where a hydrazine derivative of picolinic acid is condensed with benzil. The hydrazine derivative acts as the source for the N1, N2, and N4 atoms of the triazine ring, as well as the C3 atom and its attached pyridyl group.

Table 1: Example Synthesis of a PDT Isomer

Reactants Reagents/Conditions Product Yield

Functionalization and Derivatization Strategies

The PDT molecule can be chemically modified to alter its physical and chemical properties, such as solubility and reactivity. These modifications often target the phenyl rings or the triazine core itself.

To enhance the aqueous solubility of PDT, a common strategy is the introduction of sulfonic acid groups onto the phenyl rings. This results in the formation of water-soluble derivatives like this compound-p,p′-disulfonic acid and its salts. sigmaaldrich.com The sulfonation typically targets the para-positions of the two phenyl rings. The resulting compound, often available as a monosodium salt hydrate, is significantly more soluble in water than the parent PDT ligand. sigmaaldrich.comfishersci.com

Table 2: Properties of Sulfonated PDT Derivative

Compound Name Empirical Formula (Anhydrous) Molecular Weight (Anhydrous) CAS Number Functional Group

Chloro-derivatives of the triazine ring serve as versatile intermediates for further functionalization through nucleophilic substitution reactions. The compound 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) is a key example. Its synthesis involves a two-step process starting from the condensation of benzil with a hydrazine precursor to form 5,6-diphenyl-3-hydroxy-1,2,4-triazine. This intermediate is then chlorinated at the 3-position.

The chlorination is typically achieved by treating the 3-hydroxy intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions. The resulting 3-chloro derivative is a valuable precursor for introducing various other functional groups at this position via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed reactions.

Table 3: Synthesis of 3-Chloro-5,6-diphenyl-1,2,4-triazine

Starting Material Reagent Conditions Product

The triazine framework and its derivatives can react with halogens. For instance, the synthesis of 6-bromo-triazines can be accomplished by treating related 3-amino-5-aryl-1,2,4-triazine derivatives with N-Bromosuccinimide (NBS) in DMF at room temperature. nih.gov This brominated intermediate can then participate in further cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl groups. nih.gov

Furthermore, the parent PDT compound has been shown to interact with interhalogen species. It forms stable crystalline structures with dichloroiodate (ICl₂⁻) counterions, highlighting its utility in the construction of supramolecular assemblies.

Coordination Chemistry of 3 2 Pyridyl 5,6 Diphenyl 1,2,4 Triazine Ligands

General Principles of Metal-Ligand Interactions

The ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, commonly abbreviated as dppt, is a bidentate chelating ligand. It coordinates to metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the adjacent nitrogen atoms of the triazine ring. academie-sciences.fr This coordination behavior is a key feature of its chemistry. The formation of a stable five-membered chelate ring is a primary driving force for complexation. The derivatives of 1,2,4-triazine (B1199460) compounds are known to form colored complexes upon coordination with a metal ion. academie-sciences.fr The dppt ligand, in particular, has been noted for its role as a sensitive reagent in spectrophotometric applications and as a transfer agent for transition metal ions. academie-sciences.fr

Complexation with Transition Metals

The versatile chelating nature of dppt allows it to form stable complexes with a range of transition metals, exhibiting diverse structural motifs.

Copper Complexes

The interaction of dppt with copper ions in both +1 and +2 oxidation states leads to the formation of complexes with distinct structural characteristics.

In the presence of diphosphine co-ligands such as bis(diphenylphosphino)methane (B1329430) (dppm), this compound readily coordinates with copper(I) to form dinuclear complexes. mdpi.com These structures are held together by diphosphine bridges between two tetrahedral metal centers, resulting in an eight-membered ring. mdpi.com

A representative example is the complex {Cu(L)}₂(μ-dppm)₂₂, which crystallizes in the monoclinic P2₁/n space group. mdpi.com In this dinuclear bicationic copper complex, the coordination environment around each copper(I) ion is a distorted tetrahedron. The diimine coordination of dppt is slightly asymmetric, with Cu-N distances of 2.113 Å and 2.122 Å, the longer of which is to the pyridine ring nitrogen. mdpi.com The coordination of the diphosphine is also somewhat asymmetric. mdpi.com The solid-state excitation spectra of these complexes are dominated by metal-to-ligand charge transfer (MLCT) bands. mdpi.com

Table 1: Selected Geometric Parameters for {Cu(dppt)}₂(μ-dppm)₂₂

Parameter Value (Å/°)
Cu-P1 2.2259
Cu-P2 2.2610
Cu-N1 (pyridine) 2.122
Cu-N2 (triazine) 2.113
P-Cu-P Angle 130.85
N-Cu-N Angle 78.40

Data sourced from a 2023 study on the synthesis and structural elucidation of Cu(I) and Ag(I) complexes. mdpi.com

The coordination of dppt with copper(II) results in complexes with a variety of stoichiometries and coordination geometries, influenced by the counter-anions present. researchgate.net Research has led to the isolation and characterization of several such complexes, including [CuCl₂(dppt)], [CuCl₂(dppt)₂]·2MeOH, Cu(dppt)₂(H₂O)₂₂, and the polymeric [Cu(SO₄)(dppt)(H₂O)]n·nH₂O. researchgate.net

A notable example is the mononuclear complex Cu(dppt)₂(H₂O)₂, which has been fully characterized by spectroscopic methods and single-crystal X-ray diffraction. nih.gov In another instance, the complex Cu(dppt)₂(H₂O)₂₂ showcases nearly equal Cu-N distances of 2.036 Å and 2.033 Å, with an N-Cu-N angle of 79.7°. mdpi.com

Silver(I) Complexes: Dinuclear Architectures.mdpi.com

Similar to its copper(I) counterpart, dppt forms dinuclear complexes with silver(I) in the presence of the bridging diphosphine ligand, dppm. mdpi.com These complexes exhibit analogous eight-membered ring structures with the diphosphine ligands bridging two silver(I) centers. mdpi.com

In the dinuclear silver complex, the coordination of the diphosphine is asymmetric, with Ag–P distances of 2.4168 Å and 2.4544 Å. mdpi.com The diimine coordination is even more asymmetric, with Ag-N bond lengths of 2.463 Å and 2.598 Å; the shorter bond is to the pyridine nitrogen. mdpi.com The larger ionic radius of silver compared to copper results in a greater distortion of the coordination geometry around the metal center. mdpi.com

Zinc(II) Complexes: Mononuclear and Bis-Ligand Coordination.academie-sciences.fr

The reaction of dppt with zinc chloride yields both mononuclear and bis-ligand complexes. academie-sciences.frresearchgate.net The stoichiometry of the resulting complex can be controlled by the ratio of the reactants; a 1:1 ratio of dppt to Zn(II) favors the formation of the mononuclear complex, while an excess of the dppt ligand leads to the bis-ligand complex. academie-sciences.fr

The mononuclear complex, Zn(dppt)Cl₂, features a zinc atom bound to one dppt ligand through the nitrogen atoms of the pyridyl and triazine rings, and to two chlorine atoms, resulting in a distorted tetrahedral coordination geometry. academie-sciences.frresearchgate.net The bis-ligand complex, Zn(dppt)₂Cl₂, is characterized by the coordination of two magnetically equivalent dppt ligands to the central zinc ion. academie-sciences.frresearchgate.net

Table 2: Characterization of Zinc(II) Complexes with dppt

Complex Formula Coordination
Mononuclear Zn(dppt)Cl₂·0.5H₂O One dppt ligand and two chlorine atoms in a distorted tetrahedral geometry. academie-sciences.fr
Bis-Ligand Zn(dppt)₂Cl₂·2H₂O Two symmetrically coordinated dppt ligands. academie-sciences.fr

Data from a 2005 study on the coordination of dppt towards the Zn²⁺ cation. academie-sciences.fr

Cadmium(II) and Mercury(II) Complexes: Mono- and Binuclear Formations

The coordination of this compound (PDT) with cadmium(II) results in the formation of mononuclear complexes with a distorted octahedral geometry. tandfonline.com In compounds such as [Cd(PDT)₂Cl₂]·H₂O and [Cd(PDT)₂Br₂]·H₂O, the cadmium ion is coordinated to two bidentate PDT ligands and two halide anions. tandfonline.com The deviation from ideal octahedral geometry is attributed to the significant steric hindrance from the bulky PDT ligand. tandfonline.com

A sulfonated derivative, this compound-p,p′-disulfonate (PDTS²⁻), also forms complexes with cadmium(II). tandfonline.comresearchgate.net For instance, the complex [Cd(PDTS)(H₂O)₄]·2H₂O exhibits a distorted octahedral geometry with the cadmium(II) ion having a CdN₂O₄ coordination environment. tandfonline.comresearchgate.net

While specific details on mercury(II) complexes with this compound were not found in the provided search results, the analogous behavior of cadmium(II) and mercury(II) in coordination chemistry suggests the potential for similar complex formations.

Table 1: Cadmium(II) Complexes with this compound and its Derivative

CompoundMetal IonLigand(s)Coordination Geometry
[Cd(PDT)₂Cl₂]·H₂OCd(II)PDT, Cl⁻Distorted Octahedral
[Cd(PDT)₂Br₂]·H₂OCd(II)PDT, Br⁻Distorted Octahedral
[Cd(PDTS)(H₂O)₄]·2H₂OCd(II)PDTS²⁻, H₂ODistorted Octahedral

Nickel(II) Complexes: Structural and Interaction Studies

Nickel(II) forms a variety of complexes with triazine-based ligands, showcasing different stoichiometries and geometries. While specific studies on this compound with nickel(II) were not detailed in the search results, research on the closely related ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) provides valuable insights. Nickel(II) complexes with tptz can have metal-ligand ratios of 2:1, 1:1, and 1:2. researchgate.net The coordination geometry around the Ni(II) center in mononuclear complexes like [Ni(tptz)(CH₃OH)Cl₂] and Ni(tptz)₂₂ is typically a distorted octahedron. researchgate.netscispace.com These studies highlight the influence of reaction conditions and counter-ions on the final structure, with noncovalent interactions like π-π stacking and hydrogen bonding playing a significant role in the crystal lattice. researchgate.net

Rhenium(I) Complexes: Pyridyl Triazine Core for Imaging Applications

Rhenium(I) tricarbonyl complexes are known for their luminescence properties and have been explored for various applications, including imaging. nih.gov While direct studies on rhenium(I) complexes with this compound are not prevalent in the provided results, research on analogous polypyridyl ligands like 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPT) demonstrates the formation of dinuclear rhenium(I) tricarbonyl halide complexes. nih.gov In these complexes, with the general formula (μ-TPT)[ReX(CO)₃]₂ (where X = Cl, Br), the TPT ligand bridges two rhenium centers. nih.gov A notable reaction is the metal-induced methoxylation of a triazine ring carbon atom, indicating the reactivity of the coordinated ligand. nih.gov The rich photophysical properties of rhenium(I) carbonyl complexes with polypyridyl ligands suggest that analogous complexes with this compound could also exhibit interesting luminescent behavior suitable for imaging applications. nih.gov

Lead(II) Complexes: Binuclear and Polymeric Structures

Lead(II) has been shown to form both binuclear and polymeric structures with derivatives of 3-(2-pyridyl)-1,2,4-triazine. nih.gov For instance, the ligand 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) reacts with lead(II) salts to form binuclear complexes such as [Pb₂(μ-PMPT)₂Br₄] and [Pb₂(μ-PMPT)₂((μ-CH₃COO)₂(NCS)₂]. nih.govrsc.org In these structures, the PMPT ligand acts as a bridging unit between two lead centers. nih.govrsc.org

Furthermore, the sulfonated derivative, this compound-p,p′-disulfonate (PDTS²⁻), forms a 2-D polymeric network with lead(II), with the formula {[Pb₂(PDTS)₂(CH₃OH)((H₂O)₂]·H₂O}n. tandfonline.comresearchgate.net This complex contains two distinct Pb²⁺ ions, both with a coordination number of eight and hemidirected coordination geometries. tandfonline.comresearchgate.net The coordination environment of the lead ions is PbN₂O₆. tandfonline.comresearchgate.net The formation of such extended structures is often influenced by factors like the presence of a stereochemically active 6s² lone pair on the lead(II) ion and various intermolecular interactions. nih.govresearchgate.net

Table 2: Lead(II) Complexes with Derivatives of 3-(2-Pyridyl)-1,2,4-triazine

CompoundMetal IonLigand(s)Structure TypeCoordination Environment
[Pb₂(μ-PMPT)₂Br₄]Pb(II)PMPT, Br⁻BinuclearPbN₃Br₂ (holodirected)
[Pb₂(μ-PMPT)₂((μ-CH₃COO)₂(NCS)₂]Pb(II)PMPT, CH₃COO⁻, NCS⁻BinuclearPbN₄O₃ (hemidirected)
{[Pb₂(PDTS)₂(CH₃OH)((H₂O)₂]·H₂O}nPb(II)PDTS²⁻, CH₃OH, H₂O2-D PolymerPbN₂O₆ (hemidirected)

Cobalt(II) and Manganese(II) Complexes

The ligand this compound has been shown to form complexes with cobalt(II) where it acts as a bidentate chelating agent. researchgate.net These complexes can exhibit interesting magnetic properties, with some showing anomalous temperature-dependence associated with a gradual, temperature-induced change in the spin-state of the cobalt atom. researchgate.net

Similarly, manganese(II) forms complexes with related polypyridyl triazine ligands like 2,4,6-tris(2-pyridyl)-s-triazine (tpt). nih.gov In mononuclear complexes such as MnII(tpt)(NO₃)(H₂O)₂ and [MnII(tpt)(ib)(Cl)(MeOH)]·MeOH, the tpt ligand acts as a tridentate NNN donor. nih.gov These manganese complexes have been noted for their catalytic properties in certain biological processes. nih.gov

Platinum Complexes

Platinum(II) complexes with polypyridyl ligands are of significant interest due to their luminescence properties. nih.gov While specific research on platinum complexes with this compound was not found in the search results, studies on analogous ligands provide insights into the expected coordination chemistry. For example, platinum(II) complexes with 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine have been synthesized and their photophysical properties investigated. acs.org These complexes can exhibit triplet transient absorption, which is assigned to the ³MLCT excited state. acs.org The nature of the ancillary ligands and counterions can systematically influence the photophysical and nonlinear transmission characteristics of these complexes. acs.org

Elucidation of Coordination Modes and Geometries

The 3-(2-pyridyl)-1,2,4-triazine scaffold can adopt various coordination modes, leading to a diversity of molecular geometries in its metal complexes. The most common mode for ligands like this compound is as a bidentate N,N'-chelating agent, forming mononuclear complexes. nih.govmdpi.com However, it can also act as a bridging ligand to form binuclear or polynuclear structures. nih.gov

In mononuclear complexes, the geometry around the metal center is influenced by the number of coordinated ligands and the nature of any co-ligands. For instance, in [Cd(PDT)₂Cl₂], the cadmium center adopts a distorted octahedral geometry. tandfonline.com Similarly, a distorted octahedral geometry is observed in Ni(II) complexes with related triazine ligands. researchgate.net

For metals like lead(II), the stereochemically active 6s² lone pair can significantly influence the coordination geometry, leading to hemidirected or holodirected spheres. nih.govresearchgate.net In hemidirected geometries, the ligands occupy only part of the coordination sphere, leaving a void presumably occupied by the lone pair. tandfonline.comresearchgate.netresearchgate.net Holodirected geometries, in contrast, feature a more symmetrical arrangement of ligands around the metal center. nih.gov The choice between these geometries is influenced by the electronic and steric properties of the ligands and counter-ions. nih.gov

Bidentate Coordination through Pyridyl and Triazine Nitrogen Atoms

This compound typically acts as a bidentate ligand, coordinating to metal ions through one of the nitrogen atoms of the triazine ring and the nitrogen atom of the pyridyl ring. academie-sciences.fracademie-sciences.fr This mode of coordination is confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, where shifts in the C=N and N=N stretching frequencies of the triazine ring to lower values upon complexation indicate the involvement of a triazine nitrogen in bonding to the metal center. academie-sciences.fracademie-sciences.fr For instance, in the IR spectrum of the free dppt ligand, the C=N and N=N stretching vibrations appear at 1672 cm⁻¹ and 1614 cm⁻¹, respectively. In its zinc(II) complexes, these bands shift to lower frequencies, supporting the coordination of a triazine nitrogen atom. academie-sciences.fracademie-sciences.fr

The chelation of dppt to a metal ion forms a five-membered ring, a stable arrangement that is a common feature in the coordination chemistry of 2,2'-bipyridine (B1663995) and related ligands. The planarity of this chelating fragment can be influenced by the coordination geometry of the metal and the presence of other ligands.

Distorted Tetrahedral and Octahedral Geometries in Metal Centers

The coordination of dppt to metal centers can result in various geometries, with distorted tetrahedral and octahedral arrangements being particularly common.

In the case of zinc(II), a complex with the formula Zn(dppt)Cl₂ has been synthesized and characterized by X-ray diffraction. academie-sciences.fr The zinc atom in this complex is bound to one dppt ligand and two chlorine atoms, resulting in a distorted tetrahedral coordination geometry. academie-sciences.fr The distortion from an ideal tetrahedral geometry is significant, with the Cl-Zn-Cl bond angle being 122.80(4)° and the N-Zn-N "bite" angle of the dppt ligand being a much smaller 78.73(8)°. academie-sciences.fr This small bite angle is a direct consequence of the geometry of the dppt ligand. academie-sciences.fr

Similarly, dinuclear copper(I) and silver(I) complexes with dppt and a diphosphine bridging ligand, bis(diphenylphosphino)methane (dppm), also exhibit distorted tetrahedral geometries around the metal centers. mdpi.com In the copper(I) complex, the P-Cu-P angle is 130.85°, while the N-Cu-N angle is 78.40°. mdpi.com

Distorted octahedral geometries are also observed, particularly in complexes where two or three dppt ligands coordinate to a single metal center. For instance, a cadmium(II) complex, [Cd(BPAT)(H₂O)₂(ClO₄)]ClO₄, where BPAT is a related triazine ligand, shows a distorted octahedral geometry around the cadmium ion. researchgate.net

The table below summarizes key geometric parameters for some dppt and related triazine ligand complexes.

CompoundMetal IonCoordination GeometryN-M-N Angle (°)Reference
Zn(dppt)Cl₂Zn(II)Distorted Tetrahedral78.73(8) academie-sciences.fr
Cu₂(dppm)₂(dppt)₂₂Cu(I)Distorted Tetrahedral78.40 mdpi.com
[CuL₂(H₂O)₂][ClO₄]₂Cu(II)Not Specified79.7 mdpi.com

Square-Planar Coordination

While less common than tetrahedral or octahedral geometries, square-planar coordination has also been observed in complexes of ligands related to dppt. For example, in a tetranuclear copper(II) complex, [Cu₄(DPPT)₂Cl₆], where DPPT⁻ is a mononegative form of a related triazine ligand, one of the copper centers, Cu(2), exhibits a square-planar coordination geometry with some distortion. researchgate.net This copper atom is coordinated to three nitrogen atoms from the ligand and one chlorine atom.

Influence of Anionic Co-ligands on Coordination Sphere

The nature of anionic co-ligands present in the reaction mixture significantly influences the final structure and coordination sphere of the resulting metal complexes. These co-ligands can directly coordinate to the metal center, affecting its coordination number and geometry.

For example, in the synthesis of lead(II) complexes with a related ligand, 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT), the use of different lead(II) salts with bromide, acetate (B1210297), and isothiocyanate anions resulted in binuclear complexes with distinct coordination environments. rsc.org In one complex, the lead atom has a PbN₃Br₂ environment, while in another, it displays a PbN₄O₃ environment. rsc.org Similarly, studies on lead(II) complexes with 3-(2-pyridyl)-5-(4-chlorophenyl)-1,2,4-triazine (PCPT) have shown that the nature of the inorganic anion influences the final structure, leading to either hemidirected or holodirected coordination geometries. researchgate.net

The choice of anionic co-ligand can also impact the nuclearity of the complex, leading to the formation of mononuclear, binuclear, or even polynuclear structures.

Observation of Weak Ligand Field and High-Spin Complexes

While specific studies focusing solely on the ligand field strength of dppt are not extensively detailed in the provided context, the formation of colored complexes with transition metal ions like iron(II) suggests the involvement of d-d electronic transitions. academie-sciences.fracademie-sciences.fr The intensity and energy of these transitions are dictated by the ligand field splitting parameter, which is a measure of the ligand field strength.

The formation of high-spin complexes is often associated with weak-field ligands. In such cases, the energy required to pair electrons in the lower energy d-orbitals is greater than the energy required to promote them to higher energy d-orbitals. While not explicitly stated for dppt, the structural data for some related triazine complexes, which show relatively long metal-ligand bond lengths, could be indicative of a weaker ligand field. Further magnetic susceptibility and detailed spectroscopic studies would be necessary to definitively characterize the ligand field strength of dppt and the spin states of its complexes.

Investigation of Unusual Coordination Modes

Beyond the typical bidentate chelation, derivatives of 3-(pyridyl)-1,2,4-triazine can exhibit more complex and unusual coordination modes. In a tetranuclear copper(II) complex, [Cu₄(DPPT)₂Cl₆], the deprotonated ligand (DPPT⁻) acts as a bridging ligand between two different copper(II) centers. researchgate.net It behaves as a bidentate ligand towards one copper atom and a tridentate ligand towards the other. researchgate.net

Furthermore, in some lead(II) complexes with related triazine ligands, the ligand can act as both a chelating and a bridging ligand simultaneously. researchgate.net The flexibility of the triazine scaffold and the potential for involvement of different nitrogen atoms in coordination contribute to this diverse and sometimes unpredictable coordination behavior. These unusual modes highlight the rich and varied coordination chemistry that can be accessed with this class of ligands.

Structural Elucidation and Spectroscopic Characterization of Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of PDT complexes in solution. By analyzing the chemical shifts and coupling patterns of atomic nuclei, detailed information about the ligand's coordination to a metal ion can be obtained.

Proton (¹H) NMR Analysis: Ligand and Complex Spectra

In the ¹H NMR spectrum of the free PDT ligand, the proton ortho to the nitrogen atom in the pyridine (B92270) ring (position 6) typically appears at a downfield chemical shift of around 8.92 ppm. mdpi.com The proton at the 3-position of the same ring is observed at approximately 8.71 ppm, while the remaining protons of the pyridine and phenyl rings resonate in the region of 7.36–7.94 ppm. mdpi.com

Upon coordination to a metal center, the ¹H NMR signals of the ligand protons experience shifts. For instance, in palladium(II) complexes, the signals for the NH₂ and secondary NH protons show a downfield shift compared to the free ligand, indicating coordination of the nitrogen atoms to the metal ion. researchgate.net The magnitude and direction of these shifts provide valuable information about the changes in the electronic environment of the ligand upon complexation. The complexity of the aromatic region in the NMR spectra of these complexes can sometimes make a detailed analysis challenging. mdpi.com

Table 1: ¹H NMR Chemical Shifts (ppm) for Free PDT Ligand

Assignment Shift (ppm)
H-6 (Pyridine)8.92
H-3 (Pyridine)8.71
Other Aromatic Protons7.36 - 7.94
Data sourced from CDCl₃ solvent. mdpi.com

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of the free PDT ligand shows a characteristic signal for the imino carbon atom at approximately 160.7 ppm. mdpi.com Similar to ¹H NMR, the chemical shifts of the carbon atoms in the ligand are affected by coordination to a metal ion. libretexts.org In α-ferrocenylalkyl carbocations, for example, the ¹³C NMR shifts for the cationic center (C+), the adjacent ring carbon (C₁), and the unsubstituted second cyclopentadienyl (B1206354) ring carbon (C₂) provide insight into the shielding of the cationic center. researchgate.net The broad range of chemical shifts in ¹³C NMR (0-220 ppm) minimizes signal overlap, allowing for the distinction of individual carbon atoms even in complex molecules. libretexts.org

Table 2: Characteristic ¹³C NMR Chemical Shift (ppm) for Free PDT Ligand

Assignment Shift (ppm)
Imino Carbon160.7
Data sourced from CDCl₃ solvent. mdpi.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in assigning the proton signals in the often-crowded aromatic regions of the spectra of PDT complexes. researchgate.net COSY experiments reveal scalar coupling networks between protons, allowing for the identification of adjacent protons in the molecular structure. cam.ac.uk For example, in the analysis of zinc(II) complexes with PDT, 2D COSY ¹H NMR was used to determine the structure and stoichiometry, revealing that two magnetically equivalent PDT ligands were coordinated to the metal center. researchgate.net This technique is particularly valuable for confirming the connectivity of the ligand framework and understanding its conformation within the complex. tdx.cat

Electronic Spectroscopy

Electronic spectroscopy provides crucial information about the electronic transitions that occur within PDT complexes upon absorption of light. These transitions are responsible for the color and luminescent properties of the complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Charge Transfer Bands and Bathochromic Shifts

The UV-Vis absorption spectra of PDT complexes are typically characterized by intense bands in the ultraviolet and visible regions. These bands often arise from charge-transfer (CT) transitions, which involve the movement of an electron from a molecular orbital that is predominantly metal-based to one that is predominantly ligand-based (metal-to-ligand charge transfer, MLCT) or vice versa (ligand-to-metal charge transfer, LMCT). wikipedia.org These CT bands are generally much more intense than the weaker d-d transitions. wikipedia.orglibretexts.org

The coordination of PDT to a metal ion often results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the free ligand. mdpi.com This red shift is indicative of a change in the electronic structure of the ligand upon complexation. mdpi.com For instance, the solid-state excitation spectra of Cu(I) and Ag(I) complexes with PDT are dominated by MLCT bands. mdpi.com In some iridium(III) complexes, absorption bands before 350 nm are assigned to π→π* intraligand (IL) transitions of the ligand, while bands around 390 nm are attributed to a mix of π→π* transitions of an azo moiety and dπ(Pt)→π*(ligand) MLCT transitions. nih.gov

Luminescence Spectroscopy: Emission Properties of Complexes

Many metal complexes of PDT exhibit luminescence, a property that is highly dependent on the nature of the metal ion and the ligand environment. urfu.ru For example, iridium(III) complexes with substituted 3-(pyridin-2-yl)-1,2,4-triazine ligands have been shown to display red luminescence in both solution and the solid state. urfu.ru The emission in these complexes often originates from a triplet metal-to-ligand charge transfer (³MLCT) state. urfu.ru

The emission properties of these complexes can be tuned by modifying the ligand structure. urfu.ru However, some iridium(III) complexes based on 6-phenyl-5-R-3-(pyridine-2-yl)-1,2,4-triazines have been observed to have very low photoluminescence quantum yields (less than 0.1%). urfu.ru In contrast, certain platinum(II) complexes with pyrazolato bridges exhibit luminescence in the solid state, with emission colors ranging from red-orange to green, and these emissions are attributed to transitions involving both the metal centers and the ligands. nih.gov Some platinum(II) complexes with a 2,6-bis(1-alkylpyrazol-3-yl)pyridine ligand, however, are not emissive at room temperature, but do show broad, structureless emission bands around 620 nm in a frozen solvent at 77 K. nih.gov

Other Characterization Techniques

Beyond the primary spectroscopic methods, a range of other analytical techniques provide essential information regarding the composition, stability, and physical properties of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine complexes. These methods are instrumental in confirming the proposed structures and understanding the behavior of these compounds in the solid state and in solution.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for verifying the empirical formula of newly synthesized complexes of this compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the composition of the complex, including the number of ligand molecules, counter-ions, and solvent molecules coordinated to the metal center.

For instance, the elemental analysis of two zinc(II) complexes, Zn(dppt)Cl₂·0.5H₂O and Zn(dppt)₂Cl₂·2H₂O, was performed to confirm their stoichiometry. researchgate.net The calculated values for C, H, and N were found to be in good agreement with the experimental findings, supporting the proposed formulas. researchgate.net Similarly, for the 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate (I) complex, elemental analysis was calculated to be C, 47.18%; H, 2.97%; and N, 11.00%, which would be compared against experimental values to confirm its composition.

Detailed elemental analysis data for selected complexes are presented in the table below.

Table 1: Elemental Analysis Data for Selected this compound Complexes

Compound Calculated C (%) Found C (%) Calculated H (%) Found H (%) Calculated N (%) Found N (%) Reference
Zn(dppt)Cl₂·0.5H₂O 52.72 53.06 3.10 3.34 12.30 12.06 researchgate.net
(HL)[ICl₂] 47.18 - 2.97 - 11.00 -

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for studying the thermal stability of metal complexes and for determining the presence of coordinated or lattice solvent molecules. The resulting thermogram provides information about decomposition patterns, the temperature ranges of stability, and the nature of the residual product.

The TGA of complexes of this compound typically shows distinct weight loss steps corresponding to the removal of solvent molecules (e.g., water) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. For example, in some triazine complexes, endothermic peaks around 340 °C are observed, corresponding to the removal of anionic chloride. The organic ligand itself often decomposes in a broad exothermic process at temperatures ranging from 400 to 800 °C.

Table 2: Thermogravimetric Analysis Data for Selected this compound Complexes

Compound Temperature Range (°C) Weight Loss (%) Assignment Reference
Generic Triazine Complex 340 - Loss of anionic chloride
Generic Triazine Complex 400-800 - Decomposition of organic ligand

Magnetic susceptibility measurements provide insight into the electronic structure of the metal center in a complex, specifically the number of unpaired electrons. This information is crucial for determining the oxidation state and the spin state of the metal ion, which in turn helps to elucidate the coordination geometry. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is typically reported in Bohr magnetons (B.M.).

For complexes of this compound with paramagnetic metal ions such as copper(II), the measured magnetic moment can confirm the d⁹ electronic configuration and the presence of one unpaired electron. For example, a mononuclear Cu(II) complex with the formula Cu(dppt)₂(H₂O)₂ has been synthesized and characterized, and its magnetic properties were studied. rsc.orgtcichemicals.com

Table 3: Magnetic Susceptibility Data for Selected this compound Complexes

Compound Magnetic Moment (μ_eff) [B.M.] Temperature (K) Comment Reference
Cu(dppt)₂(H₂O)₂ Data not available in abstract Room Temperature Consistent with a d⁹ configuration rsc.orgtcichemicals.com

Molar conductivity measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. The molar conductivity (Λ_M) is measured for a dilute solution of the complex, typically in a polar solvent like dimethylformamide (DMF) or acetonitrile. The magnitude of the molar conductivity value indicates the number of ions present in the solution upon dissolution of the complex.

This technique is particularly useful for distinguishing between coordinated and counter-ions. For example, a 1:1 electrolyte will typically exhibit a molar conductivity in a specific range, which is different from that of a 2:1 electrolyte or a non-electrolyte. The conductivity of Cu(II) complexes of ligands similar to this compound has been studied to determine their electrolytic nature.

Table 4: Molar Conductivity Data for Selected this compound Complexes

Compound Solvent Molar Conductivity (Λ_M) [Ω⁻¹ cm² mol⁻¹] Electrolytic Nature Reference
Cu[Cu(pdt)₂] - 6 x 10⁻⁴ S cm⁻¹ (at 300 K) - nih.gov

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high magnification. In the context of this compound complexes, SEM can provide valuable information about the crystalline nature, particle size, and shape of the synthesized powders. The resulting micrographs can reveal whether the complex consists of well-defined crystals, amorphous particles, or aggregates. This information is complementary to data obtained from X-ray diffraction techniques.

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify crystalline phases and to determine their structural properties. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline compound and serves as a "fingerprint" for its identification.

XRPD is used to confirm the phase purity of a synthesized complex of this compound and to ensure that it is a single crystalline phase rather than a mixture of different compounds or polymorphs. The positions of the diffraction peaks (2θ values) can be used to calculate the interplanar spacings (d-values) of the crystal lattice using Bragg's Law. These data can be compared with patterns calculated from single-crystal X-ray diffraction data, if available, to confirm the bulk purity of the sample. For example, the crystal structure of the parent ligand, 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine, has been determined to be monoclinic. rsc.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of PDT. These calculations offer a detailed understanding of the molecule's electronic and structural characteristics.

Elucidation of Electronic Structure and Molecular Orbitals (HOMO, LUMO)

DFT calculations have been instrumental in characterizing the electronic structure of PDT. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. For similar triazine-based compounds, the HOMO is often localized on the electron-donating moieties, while the LUMO is centered on the electron-accepting triazine ring. rsc.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic absorption properties. nih.gov In related triazine derivatives, HOMO energies have been calculated to be in the range of -5.34 eV to -5.96 eV, and LUMO energies from -2.71 eV to -3.23 eV. rsc.orgscispace.com

Prediction of Geometries and Bond Angles

DFT calculations have been used to predict the optimized geometry, including bond lengths and angles, of PDT and related molecules. For the similar compound 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine, the dihedral angles between the triazine ring and the pyridine (B92270) and two phenyl rings were found to be 2.94°, 53.35°, and 50.43°, respectively. nih.gov In a Cu(II) complex of PDT, the two phenyl rings on the triazine ring form dihedral angles of 35.2° and 52.0°. mdpi.com These computational predictions often show good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help to interpret experimental UV-Vis spectra. For various triazine derivatives, TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. d-nb.infomdpi.com These calculations are crucial for understanding the photophysical properties of PDT and its potential use in applications like dye-sensitized solar cells. d-nb.info

Semi-Empirical Methods (e.g., PM3, PM6)

Semi-empirical methods, such as PM3 and PM6, offer a computationally less expensive alternative to DFT for studying large molecules. scielo.org.mx These methods use parameters derived from experimental data to simplify the calculations. gaussian.com While generally less accurate than DFT, they can still provide valuable qualitative insights into molecular properties. scielo.org.mx For instance, PM3 has been noted for its accuracy in predicting heats of formation and hydrogen-bond geometries for organic compounds. scielo.org.mx

Analysis of Chemical Hardness, Softness, and Stabilization Energies

From the HOMO and LUMO energies obtained from DFT calculations, various global reactivity descriptors can be determined, including chemical hardness (η) and softness (S). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness. These parameters provide insights into the chemical reactivity and stability of the molecule.

Hirshfeld Analysis of Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis partitions the crystal space into regions associated with each molecule, allowing for the examination of close contacts between neighboring molecules. For related triazine compounds, Hirshfeld analysis has revealed the significance of N⋯H/H⋯N, H⋯H, and C⋯H/H⋯C interactions in the crystal packing. nih.govresearchgate.net These interactions play a crucial role in stabilizing the crystal structure. nih.gov

Supramolecular Architectures and Intermolecular Interactions

Role of Hydrogen Bonding (C–H···Cl, N–H···N, C–H···N)

Hydrogen bonding plays a pivotal role in the supramolecular assembly of PDT derivatives. While the parent PDT molecule lacks classical hydrogen bond donors, weak C–H···N hydrogen bonds are observed. For instance, in the isomeric compound 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine, intermolecular C–H···N hydrogen bonds link the molecules. nih.gov The donor-acceptor distance for a C20–H20A···N3 interaction in this isomer is reported to be 2.8235 Å. nih.govresearchgate.net

In the presence of counterions, more conventional and stronger hydrogen bonds can be formed. For example, in the salt 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I), the protonated pyridinium (B92312) cation (HL)+ forms hydrogen bonds that contribute to the stability of the crystal lattice. mdpi.com Similarly, in metal complexes of PDT, hydrogen bonding interactions involving counter-ions and solvent molecules, such as water, are crucial for stabilizing the crystal lattice. mdpi.com

Significance of π–π Stacking Interactions

Aromatic π–π stacking interactions are a dominant feature in the crystal structures of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and its complexes. These interactions occur between the electron-rich aromatic rings (phenyl, pyridyl, and triazine) of adjacent molecules.

In metal complexes of PDT, multiple π–π stacking interactions are observed. For example, in a dinuclear copper(I) complex, π–π stacking occurs between the phenyl rings of a biphosphine ligand with a centroid-to-centroid distance of 3.553 Å. mdpi.com Further interactions are found between a phosphine (B1218219) phenyl ring and the triazolium ring of the diimine, with a centroid-to-centroid distance of 3.904 Å. mdpi.com In a related silver(I) complex, parallel displaced π–π stacking is present between phenyl rings of the phosphine ligands with centroid-to-centroid distances of 3.621 Å and 3.675 Å. mdpi.com Additionally, interactions between the phenyl rings of the phosphines and the pyridyl rings of the diimine ligands are observed with centroid-to-centroid distances of 3.747 Å and 4.110 Å. mdpi.com

In a different system, the plane-to-plane separation distance between flanking pyridyl rings of adjacent neutral molecules can be as close as 3.550 Å, with a face-to-face and centroid-to-centroid distance of 3.890 Å. researchgate.net These interactions are crucial in dictating the packing arrangement and influencing the electronic and photophysical properties of the resulting materials. rsc.org

Formation of One-Dimensional (1D) and Two-Dimensional (2D) Supramolecular Polymers

The directional nature of hydrogen bonds and π–π stacking interactions can lead to the formation of extended supramolecular assemblies. The interplay of these non-covalent forces can guide the self-assembly of PDT-based building blocks into one-dimensional (1D) chains or two-dimensional (2D) sheets. The potential of this compound to act as a building block in the formation of such extended supramolecular assemblies is an area of ongoing research. mdpi.com

Crystallization with Counterions (e.g., Dichloroiodate)

The reaction of this compound with interhalogens like iodine monochloride (ICl) leads to the formation of the salt 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I), (HL)[ICl₂]. mdpi.comresearchgate.netscispace.com Single-crystal X-ray diffraction analysis revealed that this compound crystallizes in the monoclinic space group P2₁/c. mdpi.com The formation of this salt demonstrates the ability of the pyridyl nitrogen to be protonated, creating a cationic species that then crystallizes with the dichloroiodate anion. This process highlights the versatility of PDT in forming crystalline solids with various counterions. researchgate.netmdpi.comsoton.ac.uk

ParameterValueReference
Crystal System of (HL)[ICl₂]Monoclinic mdpi.com
Space Group of (HL)[ICl₂]P2₁/c mdpi.com
Molecules per Unit Cell in (HL)[ICl₂]4 mdpi.com

Advanced Applications and Research Directions

Biological and Biomedical Research

The unique structural framework of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), featuring a combination of pyridine (B92270) and 1,2,4-triazine (B1199460) rings, has positioned it as a valuable scaffold in medicinal chemistry and biomedical research. Its ability to form stable complexes with various metal ions further enhances its potential, leading to a broad spectrum of biological activities.

The 1,2,4-triazine core is a key pharmacophore in modern drug discovery, and PDT serves as a crucial intermediate in the synthesis of novel therapeutic agents. The strategic placement of its phenyl and pyridyl groups allows for systematic modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

One notable example is the development of antagonists for the adenosine (B11128) A2A receptor, a target for treating Parkinson's disease. Researchers have utilized the closely related 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) as a starting point to develop potent and selective A2A antagonists. nih.gov By modifying the triazine core, a preclinical candidate for Parkinson's disease was identified. nih.gov This highlights the role of the diphenyl-1,2,4-triazine scaffold as a foundational structure for generating new drugs. The synthesis often involves steps like bromination of the triazine ring followed by coupling reactions to introduce various substituents. nih.gov

While PDT itself may have limited antimicrobial properties, its metal complexes have demonstrated significant efficacy against a range of bacteria and fungi. The coordination of the triazine and pyridine nitrogen atoms to a metal center often enhances the biological activity of the ligand, a principle that has been extensively explored.

Metal complexes of 1,2,4-triazine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like Streptomycin. For instance, copper(II) complexes of sulfonated PDT derivatives have been synthesized and evaluated as potential antibacterial and antifungal agents. The chelation of the metal ion is believed to increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.

Similarly, metal complexes of 1,2,3-triazoles have shown that coordinating metal ions like Co(II) and Ni(II) significantly improves antimicrobial activity compared to the free ligand or metal salts alone. nih.gov While not PDT, this demonstrates a general principle applicable to nitrogen-containing heterocyclic ligands.

Table 1: Antimicrobial Activity of Selected Triazine Complexes

Compound/Complex Test Organism Activity/Measurement Reference
Mixed ligand copper(II) complexes Escherichia coli (bacteria) Significant inhibitory concentration
Mixed ligand copper(II) complexes Aspergillus niger (fungi) Significant inhibitory concentration
Iron(II) complex of tptz* S. typhi, E. coli, A. baumannii Zone of inhibition: 10.0-36.0 mm nih.gov
Iron(II) complex of tptz* Bacteria MIC: 14–210 µg/mL nih.gov
Ruthenium(II) complex of tptz* Bacteria MIC: 14–210 µg/mL nih.gov

*tptz = 2,4,6-tris(2-pyridyl)-1,3,5-triazine, a related triazine ligand.

The 1,2,4-triazine scaffold is a versatile platform that has given rise to compounds with a wide array of pharmacological activities. Derivatives of s-triazine have been reported to possess antibacterial, antiviral, anti-malarial, anti-inflammatory, anticancer, anti-leukemia, and anti-HIV properties.

Antiviral and Anti-HIV Activity: Certain 1,2,4-triazine derivatives have been investigated for their antiviral properties. For instance, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) has been studied for its activity against Orthomyxoviridae, the family of viruses that includes influenza. nih.gov Furthermore, various substituted s-triazine derivatives have been synthesized and tested for their anti-HIV activity, with some showing moderate efficacy against HIV-1 and HIV-2 in cell cultures. researchgate.net Some 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives have exhibited good to moderate anti-HIV-1 activity, with EC50 values in the low micromolar range. nih.gov

Antimalarial Activity: The 1,2,4-triazine ring is a known pharmacophore in antimalarial drug discovery. nih.gov Studies on substituted 1,2,4-triazines have identified structural requirements for antimalarial activity, with certain compounds showing curative effects in animal models of malaria. nih.gov More recent research on hybrid dimethoxy pyrazole (B372694) 1,3,5-triazine (B166579) derivatives has also shown promising antimalarial activity against Plasmodium falciparum. nih.gov While specific data on PDT is limited, the general class of compounds holds promise.

Anticancer and Anti-leukemia Activity: Triazine derivatives are a significant class of anticancer agents, with several compounds having entered clinical use. nih.govresearchgate.net The mechanism of action often involves interference with various signaling pathways to induce cancer cell death. nih.govresearchgate.net Pyrazolo[4,3-e] nih.govresearchgate.nettriazine derivatives, for example, have shown selective inhibitory activity against certain cancer cell lines. nih.gov

The cytotoxic potential of PDT and its metal complexes against various cancer cell lines has been a subject of investigation. These studies are crucial for identifying new anticancer drug candidates.

For example, a copper complex, Cu(PDT)2(H2O)2, which contains the PDT ligand, demonstrated notable in vitro DNA binding ability and cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HT-29 (colon cancer). Similarly, cobalt complexes of PDT have shown significant cytotoxic activity against lung (A-549) and breast (MCF-7) cancer cell lines. The cytotoxic activity of various imidazolyl-1,3,5-triazine derivatives has also been demonstrated against human breast cancer cell lines (MCF-7, T-47D, ZR-75-1) and a murine leukemia cell line (P388). nih.gov

Table 2: In vitro Cytotoxicity of Selected Triazine Derivatives

Compound/Complex Cancer Cell Line IC50 Value Reference
[Co(L)(NO3)2] (L=PDT) A-549 (Lung) High activity
[Co(L)(NO3)2] (L=PDT) MCF-7 (Breast) High activity
Cu(PDT)2(H2O)2 MCF-7 (Breast) Outstanding cytotoxicity
Cu(PDT)2(H2O)2 A-549 (Lung) Outstanding cytotoxicity
Cu(PDT)2(H2O)2 HT-293 Outstanding cytotoxicity
Imidazolyl-1,3,5-triazine derivatives MCF-7, T-47D, ZR-75-1 (Breast) Significant activity nih.gov
Imidazolyl-1,3,5-triazine derivatives P388 (Murine Leukemia) Significant activity nih.gov

The interaction of small molecules with nucleic acids, particularly DNA, is a key mechanism for the action of many anticancer and antimicrobial drugs. Metal complexes of PDT are of interest in this area due to their potential to bind to DNA and interfere with its replication and transcription.

Studies on ruthenium and iron complexes of the related ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) have shown that these complexes bind to DNA, likely through an intercalation mechanism where the planar aromatic ligand inserts between the base pairs of the DNA helix. nih.gov This binding was investigated using various techniques, including electronic absorption spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements. nih.gov The iron complex was found to have a stronger binding affinity than the ruthenium complex. nih.gov

Similarly, mixed ligand copper(II) complexes of PDT have been shown to possess nuclease activity, meaning they can cleave DNA strands. This activity was demonstrated using gel electrophoresis with pUC19 DNA. The ability of these complexes to interact with and cleave DNA is a promising characteristic for the development of new therapeutic agents.

The binding of a drug candidate to serum proteins, such as albumin, is a critical determinant of its pharmacokinetic properties, including its distribution, metabolism, and excretion. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin (HSA). nih.govmdpi.com

The interaction of pyridine derivatives with BSA has been investigated using spectroscopic methods like UV-Vis and fluorescence spectroscopy. researchgate.net These studies reveal information about the binding stoichiometry, binding strength, and the nature of the interaction. For instance, some 2-amino-4,6-diphenyl-pyridinium-3-carbonitrile derivatives were found to bind to BSA in a 1:1 ratio with moderate strength, and the process was determined to be spontaneous. researchgate.net

While specific studies on the binding of PDT to BSA are not widely available in the provided search results, the principles derived from studies on similar pyridine-containing molecules are applicable. The interaction typically involves the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon binding of the ligand. mdpi.com The binding constant (Kb) is a key parameter obtained from these studies, with values in the range of 10^4 to 10^6 M^-1 often considered optimal for a drug candidate, allowing for efficient transport without compromising its release at the target site. nih.gov

Application as Biological Imaging Agents (e.g., Rhenium Complexes for Fluorescence Imaging)

The development of luminescent metal complexes for biological imaging is a burgeoning area of research. Rhenium(I) tricarbonyl complexes featuring diimine ligands, a class to which this compound belongs, are particularly noteworthy for their favorable photophysical properties. acs.orgnih.gov These properties, including strong absorption in the visible region and pronounced luminescence, are critical for fluorescence imaging applications. nih.gov

The luminescence in these Rhenium(I) complexes often arises from metal-to-ligand charge transfer (MLCT) excited states. nih.gov The specific characteristics of this emission, such as its lifetime and quantum yield, can be finely tuned by modifying the structure of the diimine ligand. rsc.org For instance, the introduction of different substituent groups on the polypyridyl ligand can influence the energy levels of the excited states and, consequently, the emission properties. rsc.orgnih.gov

While direct studies on rhenium complexes of this compound for biological imaging are still emerging, research on analogous Rhenium(I) complexes with ligands like 2,2':6',2''-terpyridines provides a strong foundation for their potential. nih.govnih.gov The photophysical behavior of these related complexes, including the interplay of MLCT and intraligand charge-transfer (ILCT) states, is heavily influenced by the solvent environment, a crucial consideration for biological applications. nih.gov The long-lived phosphorescence observed in some of these complexes further enhances their suitability as probes in time-resolved imaging techniques. rsc.org The investigation into the synthesis and characterization of Rhenium(I) carbonyl complexes with triazine-based ligands, such as 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPT), has also revealed interesting reactivity, like metal-induced methoxylation, which could be exploited for developing responsive imaging agents. nih.gov

Materials Science Innovations

The distinct electronic structure of this compound, characterized by its electron-deficient triazine ring, makes it a valuable building block for advanced materials with tailored electronic and optical properties. nih.gov

Development of Advanced Materials for Electronic and Optical Applications

The coordination of this compound to various metal ions, such as copper(I) and silver(I), leads to the formation of complexes with intriguing solid-state structures and photophysical properties. mdpi.com For example, dinuclear copper(I) and silver(I) complexes bridged by diphosphine ligands exhibit solid-state excitation spectra dominated by metal-to-ligand charge transfer (MLCT) bands. mdpi.com The geometry of these complexes, including the formation of eight-membered rings, influences their emission characteristics. mdpi.com Such fundamental studies on the structure-property relationships are crucial for designing new materials for electronic and optical applications. The π-electron-deficient nature of the triazine core makes its derivatives suitable as effective electron transporters in organic electronics, valued for their high electron affinity and thermal stability. nih.gov

Utilization in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

The potential of triazine-based compounds in organic light-emitting diodes (OLEDs) is a significant area of investigation. Lead(II) complexes of a closely related ligand, 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine, have been successfully synthesized and utilized as the emitting layer in OLEDs. researchgate.net The performance of these OLEDs, including their current-voltage and luminescence-voltage characteristics, underscores the promise of this class of materials. researchgate.net Bipolar host materials incorporating a 1,3,5-triazine core have also been developed for highly efficient phosphorescent OLEDs, demonstrating the versatility of the triazine scaffold in device engineering. rsc.org

In the realm of photovoltaics, triazine derivatives are being explored for their potential in solar cells. nih.gov The electron-accepting nature of the triazine core can be leveraged to create materials with suitable frontier molecular orbital energies for efficient charge separation and transport. nih.gov Triazine-based compounds have been investigated as photosensitizers in dye-sensitized solar cells and as interfacial layers to enhance the performance and stability of organic solar cells. nih.gov

Exploration as Electron Transport Materials and Thermally Activated Delayed Fluorescence (TADF) Emitters

The electron-deficient character of the 1,2,4-triazine ring in this compound makes it an excellent candidate for use as an electron transport material in electronic devices. Star-shaped 1,3,5-triazine derivatives have been synthesized and shown to function as effective electron transport-type host materials in green phosphorescent OLEDs. The electron mobility of these materials can be tuned by modifying the aryl substituents on the triazine core.

Furthermore, the design of molecules exhibiting thermally activated delayed fluorescence (TADF) is a key strategy for achieving high efficiency in OLEDs without relying on heavy metals. nih.govtandfonline.com The TADF mechanism allows for the harvesting of both singlet and triplet excitons for light emission. nih.gov This is typically achieved in donor-acceptor molecules with a small energy gap between the lowest singlet and triplet excited states. nih.gov The electron-accepting triazine core can be combined with suitable donor moieties to construct efficient TADF emitters. tandfonline.com Research into red-emitting TADF materials based on rigid and strong acceptor units demonstrates the potential for developing high-performance OLEDs across the visible spectrum. nih.gov

Catalysis Research

The coordination chemistry of this compound also lends itself to applications in catalysis, particularly in the fundamental study of catalytic processes.

Fundamental Studies of Metal-Ligand Interactions in Catalytic Cycles

Diazine and triazine-based ligands, including derivatives of this compound, are valuable platforms for studying metal-ligand interactions in catalytic cycles. acs.org These ligands can modulate the electronic properties and Lewis acidity of metal centers, influencing their catalytic activity. acs.org The π-acidic nature of the nitrogen-rich triazine heterocycle can affect metal-ligand bond stability. acs.org

Researchers can design "spectator" ligands that tune the metal center's properties without directly participating in bond-making or -breaking steps, or "active" ligands where the ligand backbone undergoes a transient chemical modification during the catalytic cycle. acs.org By comparing the catalytic performance of complexes with triazine-based ligands to their pyridine analogues, scientists can gain insights into how the electronic properties of the ligand influence reactivity and selectivity. acs.org For example, studies on iron complexes in cycloaddition reactions have shown that the choice of the heterocyclic ligand can significantly impact the reaction's regioselectivity. acs.org These fundamental investigations are essential for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Investigation of Catalytic Properties of Derived Metal Complexes

The diimine site of this compound readily coordinates with metal ions like copper(I) and silver(I), forming dimeric compounds, particularly in the presence of bridging ligands such as bis(diphenylphosphino)methane (B1329430) (dppm). nih.gov These complexes are of interest for their potential catalytic activities. The increased π-acidity of the triazine ring compared to pyridine can enhance catalyst stability, especially under reducing conditions. sigmaaldrich.com Furthermore, the structure of such complexes can facilitate metal-to-ligand charge transfer, a key process in many catalytic cycles. sigmaaldrich.com

Research into the catalytic applications of diazine- and triazine-based ligands, including this compound, has shown that they can either outperform their pyridine-based counterparts or open up new catalytic pathways, leading to novel reactivities. researchgate.net The coordination chemistry of these ligands with transition metals is a rich area of study, with potential applications in fields such as luminescent materials and the synthesis of complex molecular assemblies. researchgate.net

Analytical Chemistry Methodologies

The ability of this compound to form intensely colored complexes with specific metal ions has made it a valuable reagent in analytical chemistry for detection and quantification purposes.

Application as Reagents for Metal Ion Detection and Quantification

This compound (PDT) is a well-established chromogenic-extraction reagent, particularly for the determination of iron. nih.govthermofisher.com It is the non-sulfonated precursor to Ferrozine, a commonly used reagent for iron(II) detection. researchgate.net The compound's utility extends to the detection of other metal ions as well, with its reactivity towards various metal ions being a subject of ongoing investigation. nih.govnih.gov The formation of stable and often colorful complexes allows for the sensitive detection of metal ions in various samples.

Development of Spectrophotometric and HPLC-UV Methods for Iron(II) Determination

The reaction of this compound with iron(II) to form a stable, magenta-colored chelate is the foundation for several analytical methods. scielo.br This reaction is highly sensitive and selective, making it suitable for the determination of iron(II) concentrations in various matrices, including natural water samples. researchgate.netscielo.br

Spectrophotometric Methods:

A highly sensitive extraction-spectrophotometric method for iron determination involves the use of this compound in conjunction with tetrabromophenolphthalein (B75775) ethyl ester. researchgate.net This method enhances the sensitivity of iron detection. Another approach involves the extraction of the iron(II) complex with the triazine ligand and tetraphenylborate (B1193919) into molten naphthalene, allowing for spectrophotometric quantification. nyxxb.cn

HPLC-UV Methods:

A significant advancement in the use of this compound is its application as a precolumn derivatizing reagent in High-Performance Liquid Chromatography (HPLC) with UV absorbance detection for the determination of iron(II). scielo.br In this method, the iron(II) reacts with the triazine to form a colored chelate, which is then separated and quantified using an HPLC system. scielo.br This technique offers enhanced sensitivity and selectivity compared to conventional spectrophotometric methods, with a reported detection limit of 0.35 ng/mL. scielo.br The method has been successfully applied to the determination of iron(II) in lake water samples. scielo.br

Below is a table summarizing the key aspects of the HPLC-UV method for iron(II) determination using this compound as a derivatizing reagent.

ParameterDetails
Derivatizing Reagent This compound (PDT)
Analyte Iron(II) (Fe(II))
Complex Formed Magenta-colored Fe(II)-PDT chelate
Reaction Medium Acetic acid-sodium acetate (B1210297) buffer (pH 4.65) with sodium dodecyl sulfate (B86663) (SDS)
Separation Column Agilent Shim-pack ODS column (Eclipse XDB-C8, 4.6 × 150 mm)
Mobile Phase Acetonitrile and 0.02 mol L⁻¹ acetic acid-sodium acetate buffer (pH 4.65, containing 0.02% SDS and 60 × 10⁻³ mol L⁻¹ NaClO₄)
Detection UV absorbance
Detection Limit (S/N=3) 0.35 ng/mL

Table 1: Key parameters of the HPLC-UV method for Iron(II) determination. scielo.br

Use in Colorimetric Analysis

The formation of a strongly colored complex between this compound and iron(II) is the basis for its use in colorimetric analysis. researchgate.net This property is comparable to that of 2,4,6-tri(2'-pyridyl)-1,3,5-triazine (TPTZ), another colorimetric reagent for iron. nih.gov While TPTZ has been found to exhibit higher sensitivity to iron(II) in some studies, this compound remains a valuable reagent for the colorimetric determination of iron in various samples. researchgate.netnih.gov

Agricultural Chemistry Applications

The broad biological activities of triazine derivatives have prompted investigations into their potential use in agriculture, particularly as herbicides and fungicides.

Development of Herbicides and Fungicides

While the specific compound this compound is not widely commercialized as a herbicide or fungicide, research into related 1,2,4-triazine derivatives has shown their potential in these applications. Substituted 1,2,4-triazines are known to have applications as herbicides. nih.gov Furthermore, studies on various 3-substituted amino-5,6-diphenyl-1,2,4-triazines have demonstrated moderate activities against certain fungi and bacteria. researchgate.net For instance, a derivative where the substituent at the 3-position is 5-nitrothiazol-2-yl showed good activity against Candida utilis and significant inhibition of Aspergillus fumigatus. researchgate.net

The exploration of pyridotriazine derivatives has also yielded compounds with fungicidal activity. researchgate.netscielo.br These findings suggest that the this compound scaffold holds potential for the development of new agrochemicals. Further structural modifications and biological evaluations are necessary to optimize the herbicidal and fungicidal properties of this class of compounds.

Q & A

Basic: What are the common synthetic routes for 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, and what analytical methods validate its purity?

The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with α,β-unsaturated ketones or nitriles under reflux in polar solvents like ethanol or DMF. Key intermediates, such as 3-amino-5,6-diphenyl-1,2,4-triazine, are often isolated and characterized before further functionalization . Purity validation employs chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, FT-IR). High-resolution mass spectrometry (HRMS) confirms molecular mass, while elemental analysis ensures stoichiometric consistency .

Basic: How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For the title compound, SCXRD revealed a planar triazine ring with dihedral angles of 5.2° between the pyridyl and triazine moieties, indicating π-conjugation. The phenyl substituents adopt a twisted conformation (12.3°), influencing steric interactions in coordination chemistry. Key parameters include an R factor of 0.048 and a mean C–C bond length of 1.39 Å . These structural features guide its application in ligand design for metal complexes, particularly in nuclear waste separation .

Basic: What are the primary research applications of this compound in pharmaceutical and environmental chemistry?

The compound’s heterocyclic framework enables diverse applications:

  • Pharmaceutical : As a precursor for antiviral and antitumor agents, leveraging its ability to intercalate DNA or inhibit enzyme activity .
  • Environmental : As a selective extractant for lanthanides/actinides in nuclear waste management due to its strong metal-binding affinity .
    Methodologically, these applications require stability studies under varying pH and temperature conditions, complemented by UV-Vis spectroscopy to monitor ligand-metal interactions .

Advanced: How can researchers optimize reaction conditions for synthesizing derivatives of this triazine using computational chemistry?

Reaction path searches via quantum chemical calculations (e.g., DFT) predict energetically favorable pathways. For example, ICReDD’s workflow combines computed transition states with experimental feedback to optimize parameters like solvent polarity, catalyst loading, and temperature . Virtual screening of substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) enhances yield prediction. Software tools like Gaussian or ORCA automate these simulations, reducing trial-and-error experimentation by ~40% .

Advanced: What experimental strategies resolve contradictions in spectroscopic data for triazine derivatives?

Contradictions often arise from tautomerism or solvent-induced shifts. Strategies include:

  • Multi-method validation : Cross-referencing NMR (¹H/¹³C), IR, and XPS data to confirm functional groups.
  • Variable-temperature NMR : To detect dynamic processes (e.g., ring inversion) .
  • Crystallographic correlation : Comparing experimental SCXRD bond lengths/angles with computational models . A case study showed that conflicting NOE signals for a triazine-hydrazone derivative were resolved by SCXRD-confirmed conformational rigidity .

Advanced: How can factorial design improve the synthesis efficiency of this compound?

A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time) across eight experimental runs. For example:

FactorLow (-1)High (+1)
Temperature (°C)80120
Catalyst (mol%)510
Time (h)612

Response surface methodology (RSM) identifies optimal conditions (e.g., 110°C, 8 mol% catalyst, 9 h), maximizing yield while minimizing side products. This approach reduces reagent waste by 30% compared to one-factor-at-a-time (OFAT) methods .

Advanced: What methodologies are used to assess the ligand behavior of this triazine in metal coordination complexes?

  • Potentiometric titration : Determines protonation constants (logK) and metal-ligand stability constants (logβ).
  • Spectrophotometric titrations : Monitor UV-Vis absorbance shifts upon metal binding (e.g., Fe²⁺ or Cu²⁺) .
  • Single-crystal analysis : Resolves coordination geometry (e.g., octahedral vs. square planar) and bonding modes (monodentate vs. bidentate) . For instance, SCXRD of a Fe(II) complex revealed a distorted octahedral geometry with two triazine ligands .

Advanced: How do researchers address solubility challenges in biological assays involving this compound?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion.
  • Prodrug synthesis : Introduce hydrophilic groups (e.g., sulfonate or glycosyl) via nucleophilic substitution at the triazine C-3 position . SwissADME predictions guide modifications to balance solubility and lipophilicity (e.g., logP < 3) .

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3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.